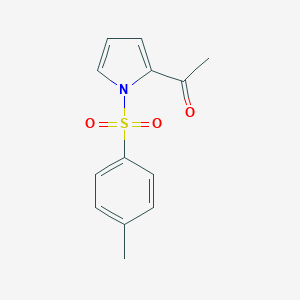

2-Acetyl-1-tosylpyrrole

Overview

Description

Synthesis Analysis

The synthesis of 2-Acetyl-1-Pyrroline (2-AP), a compound known for its significant contribution to the flavor of rice, has been explored over the last four decades . The synthetic pathways can be categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .Molecular Structure Analysis

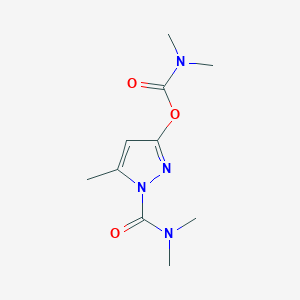

The molecular formula of 2-Acetyl-1-tosylpyrrole is C13H13NO3S . It has a molecular weight of 263.31 g/mol . The IUPAC name for this compound is 1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone .Chemical Reactions Analysis

The synthetic pathways for 2-AP have been categorized into four main types based on retrosynthetic analysis: oxidation of suitable precursors, Grignard reactions involving 1-pyrroline carboxylates, cyclization of 6-amino 2,3-hexanedione, and hydrolysis of the enol ether of 2-AP .Physical And Chemical Properties Analysis

The molecular weight of 2-Acetyl-1-tosylpyrrole is 263.31 g/mol . It has a topological polar surface area of 64.5 Ų and a rotatable bond count of 3 .Scientific Research Applications

Aroma Component in Food Products

2-Acetyl-1-pyrroline, a compound closely related to 2-Acetyl-1-tosylpyrrole, is a significant aroma compound found in aromatic rice and various food products. It imparts a characteristic flavor to these foods and is either naturally present or generated during processing. Studies have extensively investigated the chemical and genetic factors affecting the formation of this compound in different food commodities (Routray & Rayaguru, 2018).

Biosynthesis in Rice

Research on rice calli cultures has demonstrated the role of 1-pyrroline as a limiting substrate in the biosynthesis of 2-acetyl-1-pyrroline in rice. This study also explored the origin of the acetyl donor through stable isotope-labeled substrates, providing insights into the biochemical pathways involved in its formation (Poonlaphdecha et al., 2016).

Encapsulation for Flavor Application

The instability of 2-acetyl-1-pyrroline, another analogous compound, limits its commercial use as a flavoring ingredient. Studies have focused on the microencapsulation of this compound for improved stability and potential application in the flavor industry. This process facilitates more flexible handling and storage practices, enhancing its usability in food products (Yin & Cadwallader, 2019).

Analytical Techniques for Detection

Advanced analytical techniques have been developed for detecting and quantifying 2-acetyl-1-pyrroline in foods. Novel derivatization methods followed by HPLC-MS/MS analysis have shown significant precision, repeatability, and accuracy. This advancement aids in better understanding the presence and concentration of such aroma compounds in food products (Jost, Heymann, & Glomb, 2019).

Thermochemical Properties

A study combining experimental and computational approaches investigated the thermochemistry of 2- and 3-acetylpyrroles. This research provides insights into the stability and thermodynamic properties of these compounds, which can be crucial for their application in various scientific fields (Santos, Gomes, & da Silva, 2009).

Safety And Hazards

While specific safety and hazard information for 2-Acetyl-1-tosylpyrrole was not found in the search results, it is generally recommended to avoid contact with eyes, skin, and clothing, as well as ingestion and inhalation . It should be stored in a cool, dry place with the container kept closed when not in use .

properties

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-12(8-6-10)18(16,17)14-9-3-4-13(14)11(2)15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLYBCZMJRPTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372240 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-1-tosylpyrrole | |

CAS RN |

129666-99-5 | |

| Record name | 2-Acetyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

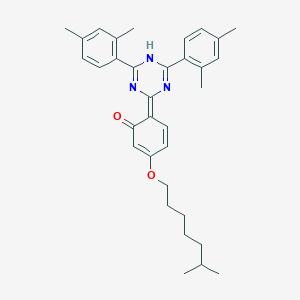

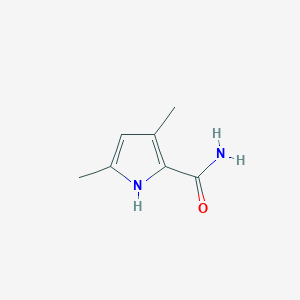

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

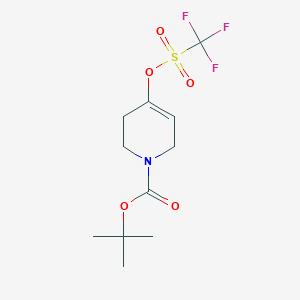

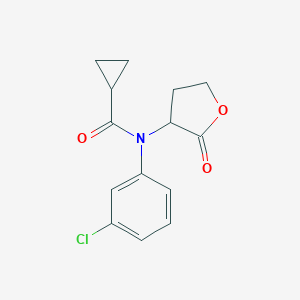

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)